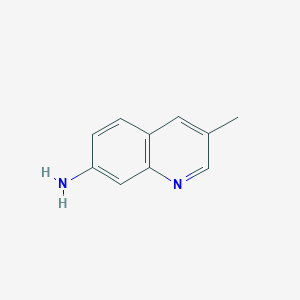
3-甲基喹啉-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylquinolin-7-amine is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are plenty of articles reporting syntheses of the main scaffold of quinoline and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 3-Methylquinolin-7-amine is C10H10N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The Combes/Conrad–Limpach reaction is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical and Chemical Properties Analysis
The molecular weight of 3-Methylquinolin-7-amine is 158.2 .科学研究应用
神经学研究
3-甲基喹啉-7-胺类似物,如四氢异喹啉,已被鉴定为大脑中的内源性胺。这些物质与神经系统疾病有关,包括帕金森病。例如,在未经处理的大鼠脑中发现了1,2,3,4-四氢异喹啉及其甲基化衍生物,表明它们作为内源性物质可能诱发帕金森氏症 (Kohno, Ohta, & Hirobe, 1986)。此外,在帕金森病和正常人脑中均检测到2-甲基-6,7-二羟基-1,2,3,4-四氢异喹啉的存在,表明其与帕金森病研究相关 (Niwa, Takeda, Yoshizumi, Tatematsu, Yoshida, Dostert, Naoi, & Nagatsu, 1991)。
药理学研究
3-甲基喹啉-7-胺类似物的药理特性已被广泛研究。例如,3-甲基-1,2,3,4-四氢异喹啉已被探索为苯乙醇胺N-甲基转移酶(PNMT)的抑制剂,平衡pKa和空间效应以优化选择性和效力。这项研究表明这些化合物在设计具有特定靶标活性的药理剂中的实用性 (Grunewald, Seim, Lu, Makboul, & Criscione, 2006)。此外,2-氯喹啉衍生物作为非唑类抗真菌剂的合成,将2-氯喹啉作为亲脂性结构域,突出了这些化合物在产生真菌感染新疗法方面的多功能性 (Kumar, Bawa, Drabu, & Panda, 2011)。
材料科学
在材料科学中,已探索了基于喹啉的异构体的荧光传感特性,包括与3-甲基喹啉-7-胺在结构上相关的异构体,用于金属离子检测。这些研究突出了此类化合物作为化学传感器的能力,在环境监测和分析化学中具有潜在应用 (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018)。
抗抑郁和抗癌研究
某些异喹啉衍生物已显示出作为非典型抗抑郁药的希望,表明3-甲基喹啉-7-胺类似物在精神健康治疗中的潜力。例如,顺式-1,3,4,6,7,11b-六氢-2-甲基-7-苯基-2H-吡嗪并[2,1-a]异喹啉,设计为米安色林的刚性类似物,已表现出优异的非典型抗抑郁活性 (Griffith, Gentile, Robichaud, & Frankenheim, 1984)。此外,喹啉-8-基甲胺对癌细胞的细胞毒性评估进一步强调了这些化合物的潜在治疗应用 (Jeong, Mishra, Dey, Oh, Han, Lee, Kim, Park, & Kim, 2017)。
作用机制
Target of Action
3-Methylquinolin-7-amine, a derivative of quinoline, is known to have significant biological and pharmaceutical activities . Quinoline and its derivatives are important pharmacophoric moieties and play a major role in medicinal chemistry . They are known to target various proteins in the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Mode of Action
The interaction of 3-Methylquinolin-7-amine with its targets involves binding to the proteins in the PI3K/AKT/mTOR pathway . This binding can inhibit the function of these proteins, thereby affecting the signaling pathway. The exact mode of action of 3-Methylquinolin-7-amine is still under investigation.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in cell proliferation and survival . When 3-Methylquinolin-7-amine binds to the proteins in this pathway, it can inhibit their function and disrupt the signaling pathway. This can lead to the inhibition of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .
Pharmacokinetics
It is predicted to satisfy the adme profile
Result of Action
The molecular and cellular effects of 3-Methylquinolin-7-amine’s action are primarily related to its anticancer activity. By inhibiting the PI3K/AKT/mTOR pathway, 3-Methylquinolin-7-amine can inhibit cell proliferation and induce apoptosis in cancer cells . This can lead to the reduction of tumor growth and potentially contribute to the treatment of cancer.
Action Environment
The action, efficacy, and stability of 3-Methylquinolin-7-amine can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
安全和危害
未来方向
Quinoline and its derivatives have potential for industrial and medicinal applications . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
生化分析
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives have been known to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
3-methylquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRSQUYBSAOHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)
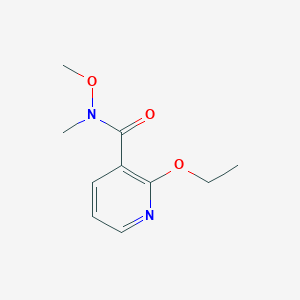
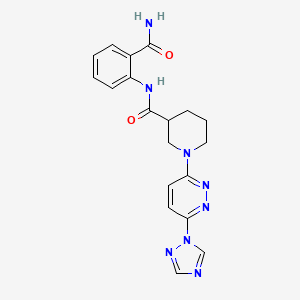

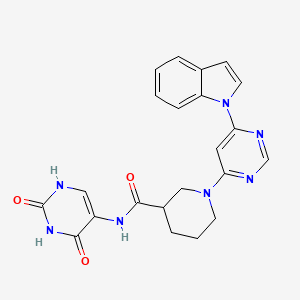
![5-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2869802.png)

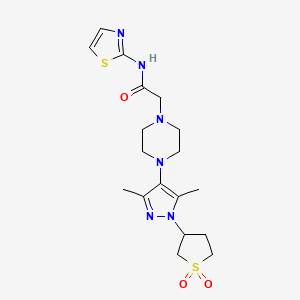
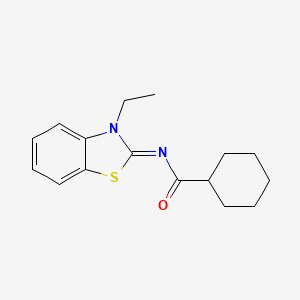


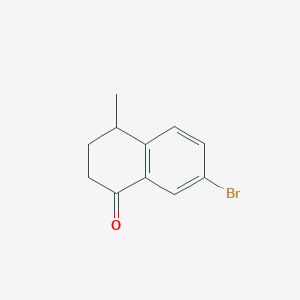
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2869811.png)
